EDTA-OH, commonly known as HEDTA (N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid, CAS 139-89-9), is a pentadentate aminopolycarboxylate chelating agent. Structurally, it differentiates itself from the industry-standard EDTA by the substitution of one acetic acid arm with a 2-hydroxyethyl group. This targeted functionalization fundamentally alters the compound's aqueous behavior, significantly increasing its solubility in highly acidic environments and enhancing the resistance of its metal complexes—particularly iron(III)—to alkaline hydrolysis . For industrial buyers and formulation scientists, HEDTA serves as a premium, high-performance alternative to EDTA and DTPA in scenarios where extreme pH conditions would typically induce catastrophic precipitation or chelate breakdown [1].
Procuring standard EDTA as a cost-saving substitute for HEDTA routinely leads to formulation failure in both acidic and alkaline extremes. At a pH below 5.5, EDTA exhibits severe solubility limitations, precipitating out of solution and causing severe equipment blockages in industrial cleaning and oilfield tubulars [1]. Conversely, in alkaline conditions (pH > 7.0), the Fe3+-EDTA complex is highly susceptible to hydroxide competition, resulting in the rapid hydrolysis and precipitation of insoluble ferric hydroxide [2]. HEDTA’s hydroxyethyl group provides critical steric and electronic stabilization, maintaining clear, high-concentration solutions at low pH and preventing iron precipitation in alkaline media, making it non-interchangeable for these specific operational windows [1].
A primary procurement driver for HEDTA is its superior solubility profile in acidic media compared to standard EDTA. Analytical evaluations of chelating agents for carbonate stimulation demonstrate that EDTA cannot be formulated as a clear solution at concentrations of 20 wt% or higher unless the pH exceeds 6.5. Below pH 5.4, EDTA solutions exhibit considerable precipitation. In stark contrast, HEDTA maintains complete solubility and yields clear solutions at concentrations exceeding 20 wt% across a highly acidic to neutral pH range (pH 2.0 to 10.0)[1]. This massive expansion of the solubility window allows for the manufacturing of highly concentrated, low-pH liquid pre-mixes without the risk of crystallization.
| Evidence Dimension | Aqueous solubility threshold at high concentration (≥20 wt%) |
| Target Compound Data | HEDTA: Fully soluble and stable at pH 2.0 – 10.0 |
| Comparator Or Baseline | EDTA: Precipitates heavily at pH < 5.4; requires pH > 6.5 for stability |
| Quantified Difference | >4.5 pH unit expansion in acidic solubility range at 20 wt% concentration |
| Conditions | Aqueous solution, ambient temperature, ≥20 wt% chelate concentration |
Enables the procurement and deployment of highly concentrated acidic descaling and stimulation fluids without the risk of line-clogging precipitation.
In iron control applications, the stability of the ferric chelate in alkaline environments dictates material selection. Standard Fe3+-EDTA complexes begin to lose stability as pH rises, with 50% binding efficiency at pH 6.8 and near-complete hydrolysis into insoluble ferric hydroxide at higher alkaline levels [1]. Conversely, the Fe3+-HEDTA complex demonstrates profound resistance to alkaline hydrolysis. The presence of the hydroxyethyl group allows HEDTA to maintain iron in a soluble chelated state well into the alkaline range, resisting complete conversion to ferric hydroxide up to a pH of 13.0 [2]. This thermodynamic resilience makes HEDTA the mandatory choice for high-pH iron control.
| Evidence Dimension | Maximum operational pH for stable Fe3+ chelation |
| Target Compound Data | Fe3+-HEDTA: Resists complete hydrolysis up to pH 13.0 |
| Comparator Or Baseline | Fe3+-EDTA: Hydrolyzes and precipitates iron at pH > 6.5 – 7.0 |
| Quantified Difference | Extension of functional iron chelation by >5.0 pH units into the alkaline range |
| Conditions | Aqueous ferric chelate solutions titrated with alkali |
Critical for agricultural fertigation in alkaline soils and industrial water treatment where standard EDTA would drop its iron payload.
Buyers evaluating chelates often default to the highest stability constant (Log K), which can be misleading. While EDTA possesses a higher absolute Log K for Fe3+ (25.1) compared to HEDTA (19.7), EDTA's hexadentate structure fails to prevent the formation of insoluble hydroxo-complexes at elevated pH . HEDTA acts as a pentadentate ligand, but its 2-hydroxyethyl group actively participates in coordination at high pH, providing a localized steric and electronic environment that prevents hydroxide displacement [1]. Therefore, despite a lower theoretical binding affinity, HEDTA delivers vastly superior practical phase stability in alkaline iron-control scenarios.
| Evidence Dimension | Fe3+ Stability Constant (Log K) vs Operational Phase Stability |
| Target Compound Data | HEDTA: Log K = 19.7 (Maintains phase stability in alkaline media) |
| Comparator Or Baseline | EDTA: Log K = 25.1 (Fails via precipitation in alkaline media) |
| Quantified Difference | HEDTA sacrifices 5.4 Log K units to achieve critical alkaline phase stability |
| Conditions | Thermodynamic stability constants at μ=0.1 M, 25°C vs empirical high-pH stability |
Proves that buyers must prioritize empirical phase stability over raw Log K values when selecting chelates for extreme pH environments.
Because HEDTA remains fully soluble at concentrations exceeding 20 wt% down to pH 2.0, it is the preferred chelating agent for formulating aggressive, low-pH descaling solutions and carbonate reservoir stimulation fluids where standard EDTA would catastrophically precipitate [1].
In calcareous soils or high-pH soilless media where Fe-EDTA rapidly hydrolyzes into unavailable ferric hydroxide, Fe-HEDTA maintains iron solubility and bioavailability, ensuring effective chlorosis prevention without the extreme cost of EDDHA chelates [2].
HEDTA is utilized in industrial cooling, boiler water treatment, and pulp bleaching stabilization to sequester iron ions at pH levels (8.0–12.0) where standard aminopolycarboxylates fail, preventing iron-catalyzed peroxide degradation and scale formation [3].
Corrosive;Irritant;Environmental Hazard